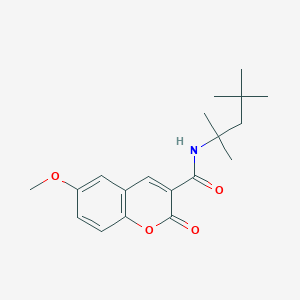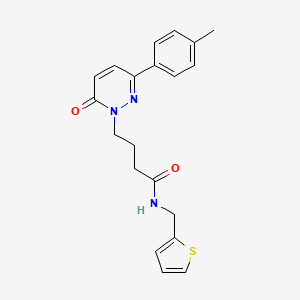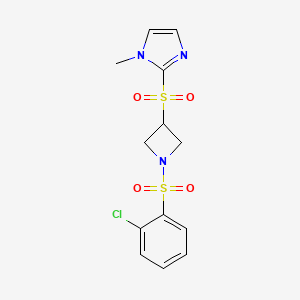![molecular formula C19H19N3O4S B2469914 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 443108-31-4](/img/structure/B2469914.png)
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
- Research demonstrates the synthesis of related compounds, such as 2-oxo-3-ethoxycarbonylmethylenepiperazine and its derivatives, by reactions of diethyl acetylenedicarboxylate with amines. These compounds undergo hydrolysis to yield pyruvic acid, carbon dioxide, and the respective amines, showcasing a potential application in organic synthesis and chemical transformations (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
Structural Characterization
- Structural characterization of analgesic isothiazolopyridines, similar to the specified compound, has been conducted, highlighting the significance of this compound in the study of molecular structure and potential pharmacological applications. Key interactions, such as hydrogen bonds and π-π interactions, have been identified in these structures (Karczmarzyk & Malinka, 2008).
Synthesis of Novel Derivatives
- The synthesis of novel derivatives, like 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, has been reported. These derivatives show potential for various applications in chemical and pharmaceutical research (Guguloth, 2021).
Catalytic Applications
- Research into half-sandwich Ruthenium(II) complexes involving 1,2,3-triazole-based ligands, similar in structure to the specified compound, reveals potential applications in catalysis, including alcohol oxidation and transfer hydrogenation processes. This indicates the compound's relevance in catalytic chemistry and materials science (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
作用機序
Target of Action
Similar compounds have been found to inhibitacetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission at the neuromuscular junction.
Mode of Action
Compounds with similar structures have been found to inhibit ache . Inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can prolong and intensify the action of acetylcholine on the post-synaptic membrane, enhancing cholinergic transmission.
Biochemical Pathways
The compound likely affects the cholinergic pathway, given its potential role as an AChE inhibitor . By inhibiting AChE, the compound could prevent the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This could enhance cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, memory, and learning.
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential role as an AChE inhibitor . By increasing acetylcholine levels, the compound could enhance cholinergic transmission, potentially leading to improved cognitive function and memory.
特性
IUPAC Name |
1,1-dioxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c23-18(21-12-10-20(11-13-21)15-6-2-1-3-7-15)14-22-19(24)16-8-4-5-9-17(16)27(22,25)26/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNODDBQWFIWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2469837.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide](/img/structure/B2469840.png)
![2-[(6-Chloropyridin-3-yl)methoxy]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2469841.png)
![2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole](/img/structure/B2469844.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469846.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride](/img/structure/B2469847.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2469849.png)
![3-(3,4-dichlorophenyl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2469850.png)

![2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2469854.png)
